molecular formula C14H8ClNO2S B1622122 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid CAS No. 52413-56-6

8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid

Cat. No. B1622122
CAS RN: 52413-56-6
M. Wt: 289.7 g/mol
InChI Key: TYTVKEBYCBRQBC-UHFFFAOYSA-N
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Description

“8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound . It’s a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of “8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid” would therefore contain these structural elements.


Chemical Reactions Analysis

Quinoline and its analogues have been functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold . The synthesis of thiophene derivatives involves heterocyclization of various substrates .

Scientific Research Applications

Synthesis and Structural Analysis

8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a compound that can be synthesized and structurally analyzed for various applications. Studies like those published in ACS publications focus on the crystal structure determination which is crucial for understanding the properties and potential applications of the compound .

Dyeing Process Applications

Quinoline derivatives, including those with thiophene groups, are used in the dyeing process due to their water-soluble properties. Sulfonation techniques are applied to enhance solubility, making these compounds suitable for successful dyeing processes .

Biological Activity

Thiophene-based analogs, such as 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid, are recognized for their potential biological activities. They are of interest to medicinal chemists who aim to develop compounds with diverse biological effects .

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives exhibit a range of activities including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. This makes them valuable for the development of new therapeutic agents .

Corrosion Inhibition

These compounds are also investigated for their use as corrosion inhibitors for metals. This application is important in industrial settings where metal preservation is crucial .

Material Science

In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs). Their unique properties contribute to the development of advanced materials for electronic devices .

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery due to its versatile applications in synthetic organic chemistry. It plays a significant role in the development of new pharmaceuticals .

Future Directions

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for “8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

8-chloro-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTVKEBYCBRQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396432
Record name 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid

CAS RN

52413-56-6
Record name 8-Chloro-2-(2-thienyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52413-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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